Cas no 864856-19-9 (2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide)

2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamideは、有機合成化学において重要なチアジアゾール系化合物です。この化合物は、3-フェニル-1,2,4-チアジアゾール-5-イル基と2-(トリフルオロメチル)フェニルアセトアミド基がチオエーテル結合を介して連結した構造を持ちます。特に、トリフルオロメチル基の導入により、高い脂溶性と代謝安定性が期待されます。また、チアジアゾール環の存在は、π-πスタッキング相互作用を通じた分子認識能を向上させます。これらの特徴から、医薬品中間体や生物活性化合物の開発における有用性が注目されています。

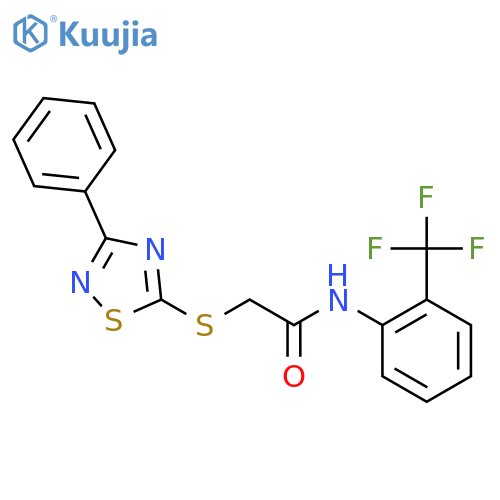

864856-19-9 structure

商品名:2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide

2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide

- AKOS024597598

- 864856-19-9

- F0698-0043

- 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

- 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

-

- インチ: 1S/C17H12F3N3OS2/c18-17(19,20)12-8-4-5-9-13(12)21-14(24)10-25-16-22-15(23-26-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24)

- InChIKey: PKFAEXVNUCUQEL-UHFFFAOYSA-N

- ほほえんだ: S(C1=NC(C2C=CC=CC=2)=NS1)CC(NC1C=CC=CC=1C(F)(F)F)=O

計算された属性

- せいみつぶんしりょう: 395.03738885g/mol

- どういたいしつりょう: 395.03738885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 108Ų

2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0698-0043-10mg |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

864856-19-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0698-0043-25mg |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

864856-19-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0698-0043-5mg |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

864856-19-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0698-0043-10μmol |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

864856-19-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0698-0043-30mg |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

864856-19-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0698-0043-3mg |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

864856-19-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0698-0043-5μmol |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

864856-19-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0698-0043-20μmol |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

864856-19-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0698-0043-4mg |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

864856-19-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0698-0043-20mg |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

864856-19-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

864856-19-9 (2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide) 関連製品

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量